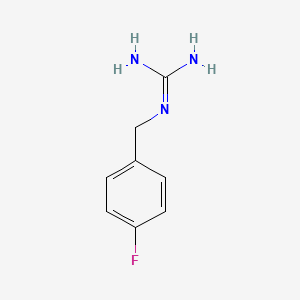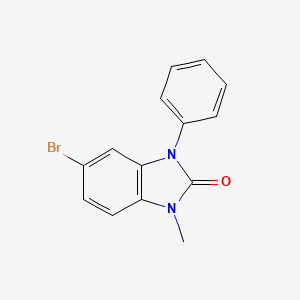
5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are often used as core structures in pharmaceuticals. This particular compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a phenyl group at the 3rd position, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of appropriate substituted anilines with carboxylic acids or their derivatives. One common method includes the cyclization of N-phenyl-o-phenylenediamine with bromoacetic acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions: 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
作用機序
The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
1,3-Dihydro-1-methyl-3-phenyl-2H-benzimidazol-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1,3-Dihydro-5-chloro-1-methyl-3-phenyl-2H-benzimidazol-2-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
1,3-Dihydro-5-bromo-1-methyl-2H-benzimidazol-2-one: Lacks the phenyl group, which can affect its binding affinity and specificity.
Uniqueness: The presence of the bromine atom at the 5th position and the phenyl group at the 3rd position makes 5-Bromo-1-methyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one unique
特性
CAS番号 |
79759-43-6 |
|---|---|
分子式 |
C14H11BrN2O |
分子量 |
303.15 g/mol |
IUPAC名 |
5-bromo-1-methyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C14H11BrN2O/c1-16-12-8-7-10(15)9-13(12)17(14(16)18)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
HRKLHPWXQWEIQA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3 |
正規SMILES |
CN1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


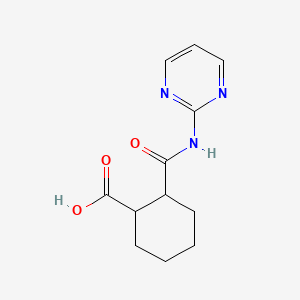
![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)

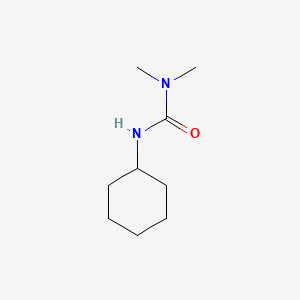
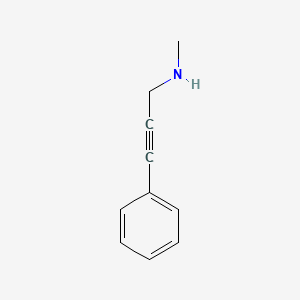
![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
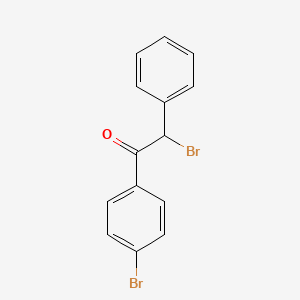

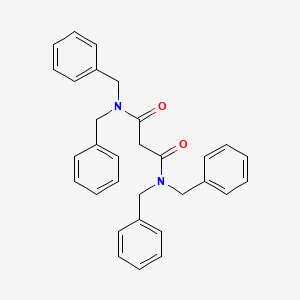
![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)
![2-[(4-Methylphenyl)sulfanyl]acetohydrazide](/img/structure/B1622511.png)
